4-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol
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Overview
Description
4-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol typically involves the reaction of 1-propyl-1H-benzimidazole with 4-hydroxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) and may require a catalyst to facilitate the reaction. The reaction mixture is heated to reflux temperature to ensure complete reaction and the product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol can undergo various types of chemical reactions including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring or the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, thereby inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole-2-yl derivatives: These compounds share the benzimidazole core structure and exhibit similar biological activities.
Phenol derivatives: Compounds with phenol groups that have similar chemical reactivity.
Uniqueness
4-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol is unique due to the presence of both the benzimidazole and phenol moieties, which confer a combination of properties from both classes of compounds.
Properties
Molecular Formula |
C17H19N3O |
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Molecular Weight |
281.35 g/mol |
IUPAC Name |
4-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C17H19N3O/c1-2-11-20-16-6-4-3-5-15(16)19-17(20)18-12-13-7-9-14(21)10-8-13/h3-10,21H,2,11-12H2,1H3,(H,18,19) |
InChI Key |
AMVXQKGIDQPCED-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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